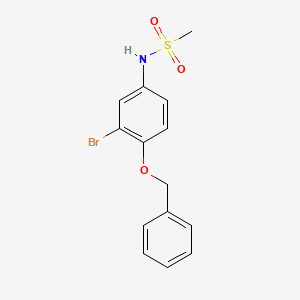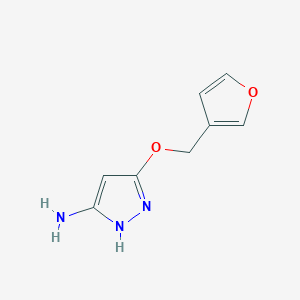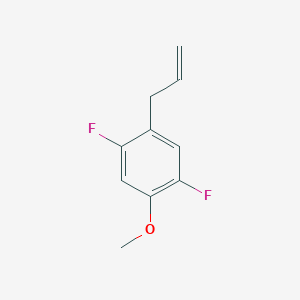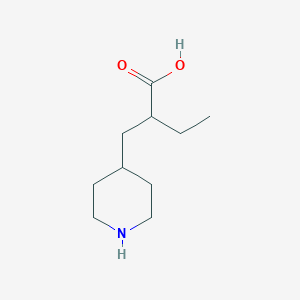
N-(4-(Benzyloxy)-3-bromophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Benzyloxy)-3-bromophenyl)methanesulfonamide: is an organic compound that features a benzyloxy group, a bromine atom, and a methanesulfonamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Benzyloxy)-3-bromophenyl)methanesulfonamide typically involves the following steps:
Bromination: The starting material, 4-benzyloxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Sulfonamidation: The brominated intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in N-(4-(Benzyloxy)-3-bromophenyl)methanesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert it to a benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include benzyl alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(4-(Benzyloxy)-3-bromophenyl)methanesulfonamide can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: This compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-(Benzyloxy)-3-bromophenyl)methanesulfonamide would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
N-(4-(Benzyloxy)phenyl)methanesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(4-(Methoxy)-3-bromophenyl)methanesulfonamide: Contains a methoxy group instead of a benzyloxy group, which may influence its chemical properties and applications.
Properties
Molecular Formula |
C14H14BrNO3S |
|---|---|
Molecular Weight |
356.24 g/mol |
IUPAC Name |
N-(3-bromo-4-phenylmethoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H14BrNO3S/c1-20(17,18)16-12-7-8-14(13(15)9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
InChI Key |
UAKMNKLBHNGCBW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)



![3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B13911415.png)
![[(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13911419.png)


![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine](/img/structure/B13911427.png)
![Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine](/img/structure/B13911433.png)

